molecular formula C25H28N2O5 B15151766 butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate

butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate

Cat. No.: B15151766
M. Wt: 436.5 g/mol
InChI Key: AXOYHVJKNCUICJ-UHFFFAOYSA-N
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Description

Butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a cyclopropane ring, and an isoindole moiety

Preparation Methods

The synthesis of butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate involves multiple steps, starting with the preparation of the isoindole moiety. The synthetic route typically includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane.

    Esterification: The benzoate ester is formed by reacting the intermediate with butanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the isoindole-cyclopropane intermediate with the benzoate ester to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of substituted derivatives.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine products.

Scientific Research Applications

Butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate can be compared with other similar compounds, such as:

    2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa-[f]isoindol-2(1H)-yl)-3-methylbutanoic acid: This compound shares the isoindole and cyclopropane moieties but differs in the ester and amide functional groups.

    Biphenyl-4-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate: This compound has a similar core structure but includes a biphenyl group instead of a benzoate ester.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

butyl 4-[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoylamino]benzoate

InChI

InChI=1S/C25H28N2O5/c1-3-4-11-32-25(31)14-5-7-15(8-6-14)26-22(28)13(2)27-23(29)20-16-9-10-17(19-12-18(16)19)21(20)24(27)30/h5-10,13,16-21H,3-4,11-12H2,1-2H3,(H,26,28)

InChI Key

AXOYHVJKNCUICJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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